
1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol is a complex organic compound characterized by its unique cyclopentane ring structure with multiple substituents
Preparation Methods
The synthesis of 1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a cyclopentanone derivative followed by amination and subsequent reduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with continuous monitoring of reaction parameters to optimize the synthesis process.
Chemical Reactions Analysis
1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol stands out due to its unique cyclopentane ring structure and the presence of multiple functional groups. Similar compounds include:
1-Aminopropan-2-ol: A simpler amino alcohol with fewer substituents.
2,4,4-Trimethylcyclopentanol: Lacks the amino group, resulting in different chemical properties.
Cyclopentylamine: Contains the cyclopentane ring and amino group but lacks the additional substituents
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-5-10(3,4)7-11(8,13)9(2)6-12/h8-9,13H,5-7,12H2,1-4H3 |
InChI Key |
ZBRSTDCSANDIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1(C(C)CN)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


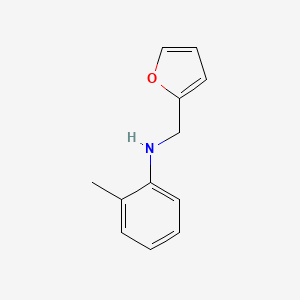
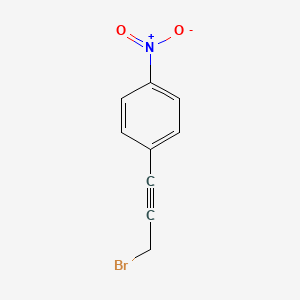
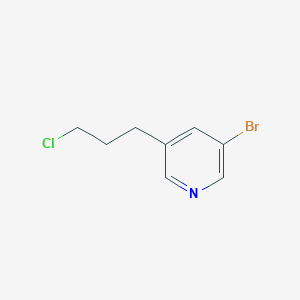
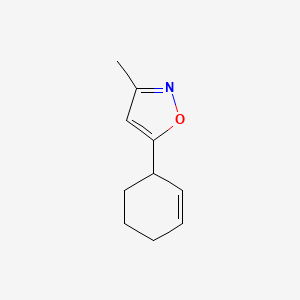
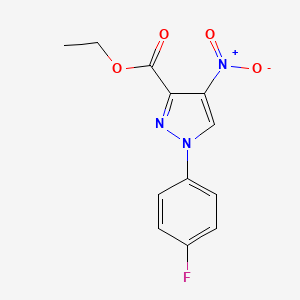
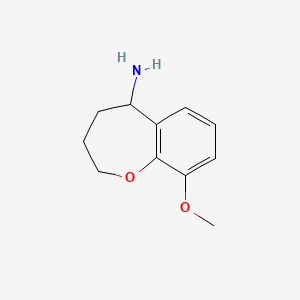
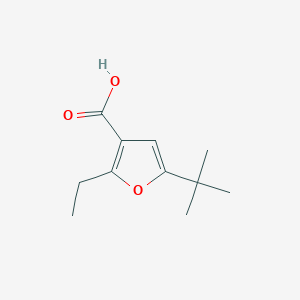
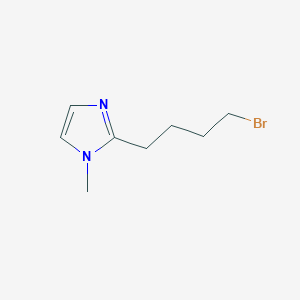
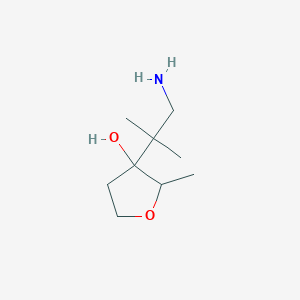
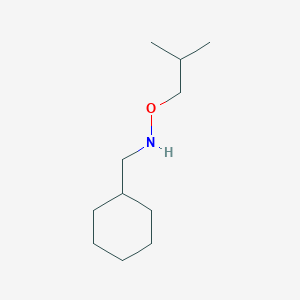

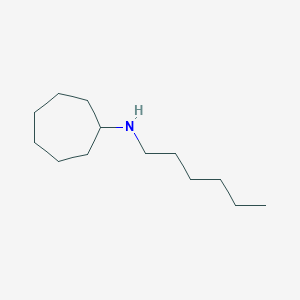
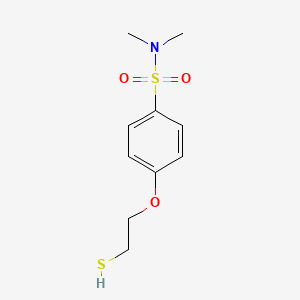
![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13211128.png)
